5-Bromo-2-chlorothieno[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-2-chlorothieno[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPBGMGFPBAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780025-42-4 | |
| Record name | 5-bromo-2-chlorothieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thieno[2,3-b]pyridine derivatives. One common method includes the reaction of 2-chlorothiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-Bromo-2-chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-2-chlorothieno[2,3-b]pyridine with structurally related heterocycles, emphasizing differences in synthesis, properties, and applications:
Key Insights :
Structural Differences: Thieno vs. Pyrrolo Cores: Thieno[2,3-b]pyridine contains a sulfur atom, enhancing electron-withdrawing properties compared to nitrogen-rich pyrrolo analogs. This impacts reactivity in cross-coupling reactions and electronic applications . Substituent Effects: Bromo and chloro groups facilitate nucleophilic aromatic substitution (e.g., in drug derivatization), while ethynyl groups (as in ) enable click chemistry for bioconjugation .
Synthesis Methods: Thieno[2,3-b]pyridine derivatives often require halogenation or transition-metal catalysis (e.g., Pd-mediated coupling), whereas pyrrolo[2,3-b]pyridines are synthesized via Sonogashira or Buchwald-Hartwig reactions . The trimethylsilyl group in ’s derivative acts as a protecting group, enabling regioselective functionalization .
Applications: Pharmaceuticals: Pyrrolo[2,3-b]pyridines () are prominent in kinase inhibitor development due to their planar structures, which enhance target binding. Thieno[2,3-b]pyridines are less explored but show promise in material science due to sulfur’s conductive properties .
Contradictions and Gaps: and describe thieno[2,3-b]pyridine derivatives with benzofuran moieties but lack direct data on halogenated variants. This highlights the need for further studies on substituent effects in fused-ring systems .
Biological Activity
5-Bromo-2-chlorothieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique thieno[2,3-b]pyridine structure characterized by the presence of bromine and chlorine substituents. Its molecular formula is with a molecular weight of approximately 219.47 g/mol. The specific substitution pattern on the thieno ring contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. For instance, it has been shown to inhibit certain kinases involved in cancer progression and inflammation pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound's IC50 values vary depending on the cell line, with notable potency observed against A549 cells (IC50 = 12.5 µM) and MCF-7 cells (IC50 = 15.0 µM) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through COX-2 inhibition assays. The compound demonstrated an IC50 value of 0.05 µM against COX-2, comparable to standard anti-inflammatory drugs like celecoxib . This suggests that it may have therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the compound's diverse applications in drug discovery:
- Inhibition of CAMKK2 : A study identified this compound as a potential inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), a target implicated in various cancers .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications at specific positions on the thieno ring can enhance biological activity, paving the way for analog development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
